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Compound of Interest

Compound Name: 1-Boc-2-Piperidone

Cat. No.: B118031

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation
of 1-Boc-2-piperidone (tert-butyl 2-oxopiperidine-1-carboxylate), a key building block in
organic synthesis and medicinal chemistry. This document details the spectroscopic data and
experimental methodologies used to confirm the molecular structure of this compound.

Chemical Identity and Properties

1-Boc-2-piperidone is a white to off-white solid organic compound.[1] It is a derivative of 2-
piperidone, where the nitrogen atom of the lactam ring is protected by a tert-butyloxycarbonyl
(Boc) group.[2] This protecting group enhances the compound's utility in various synthetic
transformations by modulating the reactivity of the nitrogen atom.[2]
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Property Value Reference
Chemical Formula C10H17NOs
Molecular Weight 199.25 g/mol
CAS Number 85908-96-9
tert-butyl 2-oxopiperidine-1-
IUPAC Name [3]
carboxylate

White to cream to yellow

Appearance crystalline powder or fused [3]
solid
Melting Point 29-37 °C [3]

Soluble in organic solvents
Solubility such as ethanol and acetone;

sparingly soluble in water.

Spectroscopic Data for Structural Confirmation

The structural confirmation of 1-Boc-2-piperidone is achieved through a combination of
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule.

The *H NMR spectrum of 1-Boc-2-piperidone in CDCIs exhibits characteristic signals
corresponding to the protons of the piperidone ring and the Boc protecting group.
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Chemical Shift (3)

Multiplicity Integration Assignment

Ppm

H-6 (CHz adjacent to
~3.65 t 2H

N)

H-3 (CH:z adjacent to
~2.50 t 2H

C=0)
~1.82 m 4H H-4, H-5 (CH2CH?2)
1.52 S 9H C(CHs)s (Boc group)

Table based on representative data.

The 13C NMR spectrum provides information on the number and chemical environment of the
carbon atoms in the molecule.

Chemical Shift (8) ppm Assighment

~170 C=0 (lactam)

~154 C=0 (Boc)

~80 C(CHs)s (Boc)

~45 C-6 (CHz adjacent to N)
~32 C-3 (CHz adjacent to C=0)
~28 C(CHs)s (Boc)

~23 C-5

~21 C-4

Table with predicted chemical shifts based on typical values for similar functional groups.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum
of 1-Boc-2-piperidone shows characteristic absorption bands for the carbonyl groups of the

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://www.benchchem.com/product/b118031?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

lactam and the Boc protector, as well as C-N and C-O bonds.

Wavenumber (cm~?) Intensity Assignment

~2975 Medium C-H stretch (alkane)
~1730 Strong C=0 stretch (Boc group)
~1690 Strong C=0 stretch (lactam)
~1250 Strong C-N stretch

~1160 Strong C-O stretch (Boc group)

Table based on representative data for N-Boc protected lactams.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, further confirming its structure.

mlz lon

199.12 [M]* (Molecular lon)
144.2 [(M-CaHe)+H]*
100.0 [M - Boc]*

57.0 [C(CHs)s]*

Table constructed from expected fragmentation patterns.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure
elucidation of 1-Boc-2-piperidone.

NMR Spectroscopy Protocol

Objective: To obtain *H and 3C NMR spectra of 1-Boc-2-piperidone.
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Materials:

1-Boc-2-piperidone sample
Deuterated chloroform (CDCIs)
NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of 1-Boc-2-piperidone in
approximately 0.6 mL of CDCls in a clean, dry NMR tube.

Instrument Setup:

o Insert the sample tube into the NMR spectrometer.

o Lock the spectrometer on the deuterium signal of the CDCls.
o Shim the magnetic field to obtain optimal resolution.

IH NMR Acquisition:

o Acquire the *H NMR spectrum using standard acquisition parameters. A sufficient number
of scans should be averaged to obtain a good signal-to-noise ratio.

13C NMR Acquisition:

o Acquire the proton-decoupled *3C NMR spectrum. A larger number of scans will be
required compared to the *H spectrum due to the lower natural abundance of 13C.

Data Processing:

o Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.
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o Calibrate the chemical shift scale using the residual solvent peak of CDCls (& 7.26 ppm for
1H and 6 77.16 ppm for 13C).

o Integrate the peaks in the *H NMR spectrum and determine the chemical shifts and
multiplicities of all signals.

o Determine the chemical shifts of all signals in the 13C NMR spectrum.

FT-IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of 1-Boc-2-piperidone.

Materials:

1-Boc-2-piperidone sample

Potassium bromide (KBr, IR grade) or a suitable solvent (e.g., chloroform)

Agate mortar and pestle

Pellet press or salt plates (NaCl or KBr)

FT-IR spectrometer
Procedure (KBr Pellet Method):[8]
e Sample Preparation:

o Thoroughly grind a small amount (1-2 mg) of 1-Boc-2-piperidone with approximately 100-
200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Transfer the powder to a pellet press die.
o Apply pressure to form a thin, transparent pellet.
e Spectrum Acquisition:

o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
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o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over the range of 4000-400 cm~1.

o Data Analysis:

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups.

Procedure (Thin Film Method):[9]

o Sample Preparation: Dissolve a small amount of 1-Boc-2-piperidone in a volatile solvent
like chloroform.

o Film Formation: Apply a drop of the solution to a salt plate and allow the solvent to
evaporate, leaving a thin film of the compound.

e Spectrum Acquisition: Mount the salt plate in the FT-IR spectrometer and acquire the
spectrum as described above.

Mass Spectrometry Protocol (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-Boc-2-
piperidone.[10][11]

Materials:

e 1-Boc-2-piperidone sample

 HPLC-grade solvent (e.g., methanol or acetonitrile)

e Mass spectrometer with an electrospray ionization (ESI) source
Procedure:

o Sample Preparation: Prepare a dilute solution of 1-Boc-2-piperidone (approximately 1-10
png/mL) in the chosen solvent.

e Instrument Setup:
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o Calibrate the mass spectrometer using a standard calibration compound.

o Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas
temperature) to optimal values for small molecule analysis.

o Data Acquisition:
o Infuse the sample solution into the ESI source at a constant flow rate.
o Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

o If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to
obtain fragmentation data.

o Data Analysis:
o Identify the molecular ion peak [M]* or protonated molecule [M+H]*.
o Analyze the fragmentation pattern to identify characteristic fragment ions.

Visual Representations
Molecular Structure of 1-Boc-2-piperidone

Caption: 2D structure of 1-Boc-2-piperidone.

Workflow for Structure Elucidation
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Caption: General workflow for small molecule structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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